4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
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Overview
Description
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a benzoxazine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced through a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group, preventing unwanted reactions during synthesis. The benzoxazine ring can undergo ring-opening polymerization, leading to the formation of polybenzoxazines with unique properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H-pyrrole-2-carboxylic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 4-tert-Butyl N-Fmoc-L-aspartate
Uniqueness
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the benzoxazine ring and the Fmoc group makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C24H19NO5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C24H19NO5/c26-23(27)15-9-10-22-21(13-15)25(11-12-29-22)24(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,26,27) |
InChI Key |
OETXSFJVDOLICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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